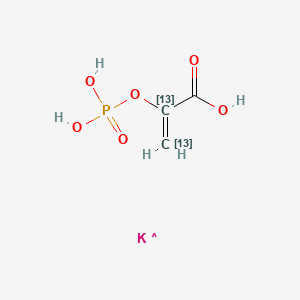
Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP) is a labeled compound used extensively in metabolic research. It is a potassium salt of phosphoenol pyruvate, where the carbon atoms at positions 2 and 3 are enriched with the stable isotope carbon-13. This compound is primarily used in studies involving metabolic pathways and enzyme kinetics due to its role as an intermediate in glycolysis and gluconeogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves the isotopic labeling of phosphoenol pyruvate. The process typically starts with the synthesis of labeled pyruvate, which is then phosphorylated to produce phosphoenol pyruvate. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired positions .
Industrial Production Methods
Industrial production of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced chromatographic techniques to separate and purify the labeled compound. The final product is then converted to its potassium salt form and packaged under conditions that prevent degradation .
化学反应分析
Types of Reactions
Potassium phosphoenol pyruvate (2,3-13C2, 99%) undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form various phosphorylated intermediates.
Hydrolysis: It can be hydrolyzed to produce pyruvate and inorganic phosphate.
Enzymatic Reactions: It participates in enzyme-catalyzed reactions, such as those involving pyruvate kinase and enolase.
Common Reagents and Conditions
Common reagents used in reactions involving potassium phosphoenol pyruvate include adenosine triphosphate (ATP), magnesium ions, and various enzymes. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products
The major products formed from reactions involving potassium phosphoenol pyruvate include pyruvate, adenosine diphosphate (ADP), and inorganic phosphate. These products are crucial intermediates in metabolic pathways .
科学研究应用
Potassium phosphoenol pyruvate (2,3-13C2, 99%) is widely used in scientific research, particularly in the following areas:
Metabolic Studies: It is used to trace metabolic pathways and study enzyme kinetics.
Isotope Labeling: The carbon-13 labeling allows for the tracking of carbon atoms through metabolic processes using nuclear magnetic resonance (NMR) spectroscopy.
Biological Research: It is used to study the role of phosphoenol pyruvate in cellular metabolism and energy production.
Medical Research: It is used in studies related to metabolic disorders and the development of therapeutic interventions.
作用机制
Potassium phosphoenol pyruvate (2,3-13C2, 99%) exerts its effects by participating in metabolic reactions as an intermediate. It acts as a substrate for enzymes such as pyruvate kinase, which catalyzes the conversion of phosphoenol pyruvate to pyruvate, generating ATP in the process. The labeled carbon atoms allow researchers to track the movement and transformation of the compound within metabolic pathways .
相似化合物的比较
Similar Compounds
Phosphoenol pyruvate: The unlabeled form of the compound.
Sodium phosphoenol pyruvate: A sodium salt variant.
Phosphoenol pyruvate (13C): Labeled with carbon-13 at a single position.
Uniqueness
Potassium phosphoenol pyruvate (2,3-13C2, 99%) is unique due to its dual carbon-13 labeling, which provides more detailed information in metabolic studies compared to single-labeled or unlabeled variants. This dual labeling allows for more precise tracking of metabolic processes and enzyme activities .
属性
分子式 |
C3H5KO6P |
|---|---|
分子量 |
209.13 g/mol |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/i1+1,2+1; |
InChI 键 |
RJPINWGLSYHRIW-AWQJXPNKSA-N |
手性 SMILES |
[13CH2]=[13C](C(=O)O)OP(=O)(O)O.[K] |
规范 SMILES |
C=C(C(=O)O)OP(=O)(O)O.[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


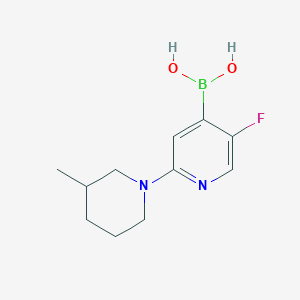

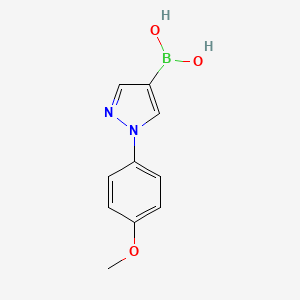
![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
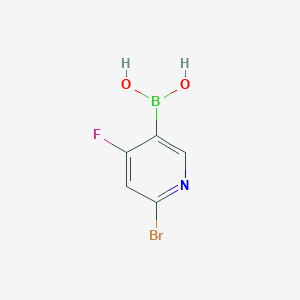
![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)
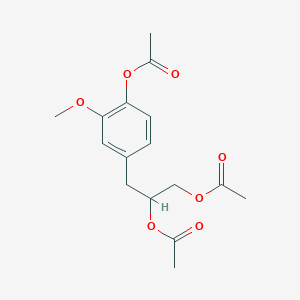

![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
